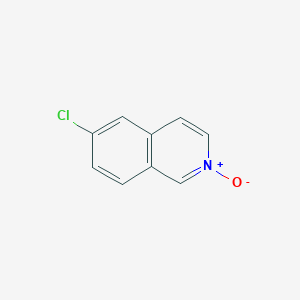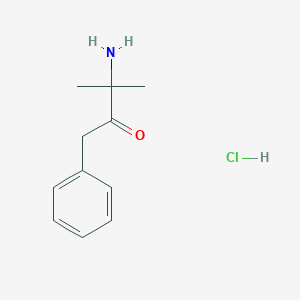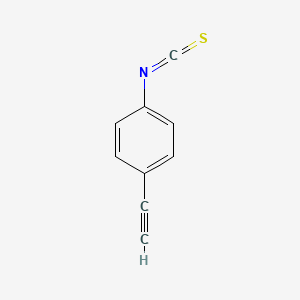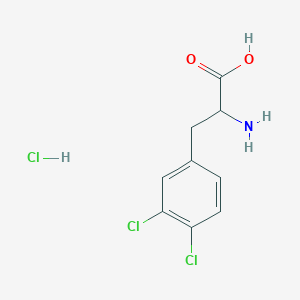
rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (RtB-2,5-BHMP) is an organic compound that belongs to a family of compounds known as pyrrolidines. It is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments.
科学的研究の応用
RtB-2,5-BHMP has a variety of applications in scientific research. It has been used as a chiral building block for the synthesis of novel molecules, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, RtB-2,5-BHMP can be used to study the structure and function of carbohydrates, lipids, and nucleic acids.
作用機序
RtB-2,5-BHMP is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. This property allows it to interact with other chiral molecules, such as proteins and enzymes, in a specific manner. For example, RtB-2,5-BHMP can interact with an enzyme in such a way that it inhibits its activity, or it can interact with a protein in such a way that it alters its structure and function.
Biochemical and Physiological Effects
RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. Its biochemical and physiological effects have been studied in both in vitro and in vivo systems. In vitro studies have shown that RtB-2,5-BHMP can inhibit the activity of certain enzymes, such as proteases and phosphatases, and can also modulate the activity of certain proteins, such as transcription factors. In vivo studies have demonstrated that RtB-2,5-BHMP can modulate the expression of certain genes and affect the development of certain organs.
実験室実験の利点と制限
RtB-2,5-BHMP has several advantages for laboratory experiments. It is relatively easy to synthesize, and its chiral nature allows it to interact with other chiral molecules in a specific manner. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo systems, making it a useful tool for studying the structure and function of proteins, enzymes, and other molecules. However, there are also some limitations to using RtB-2,5-BHMP in laboratory experiments. For example, its effects on the structure and function of proteins and enzymes may be difficult to predict, and its effects on the expression of certain genes may be difficult to control.
将来の方向性
The potential future directions for RtB-2,5-BHMP are numerous. It could be used to develop new drugs or to modify existing drugs. It could also be used to study the structure and function of proteins, enzymes, and other molecules, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, it could be used to study the biochemical and physiological effects of certain compounds, such as drugs, on cells and tissues. Finally, it could be used to develop new materials for use in medical devices and diagnostic tests.
合成法
RtB-2,5-BHMP can be synthesized using a variety of methods, including a two-step process involving the reaction of 2,5-dihydroxymethylpyrrolidine and tert-butyl bromide, followed by the addition of a base. The first step involves the reaction of 2,5-dihydroxymethylpyrrolidine with tert-butyl bromide in an aqueous solution of acetic acid at room temperature. This reaction produces the desired product, RtB-2,5-BHMP, and a byproduct, tert-butyl alcohol. The second step involves the addition of a base, such as potassium hydroxide, to the reaction mixture. This step helps to remove the byproduct, tert-butyl alcohol, and purify the desired product, RtB-2,5-BHMP.
特性
IUPAC Name |
tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)





![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)